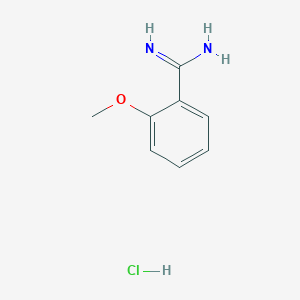

2-Methoxybenzimidamide hydrochloride

描述

Contextualization within Amidine and Benzene (B151609) Derivatives

2-Methoxybenzimidamide hydrochloride belongs to two significant classes of organic compounds: amidines and benzene derivatives. Amidines are characterized by the functional group RC(NR)NR₂ and are known to be among the strongest uncharged bases. This high basicity is a result of the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. This chemical property is fundamental to their utility in organic synthesis and medicinal chemistry. The amidine group is a common structural element in a wide array of therapeutic agents, including those with antimicrobial properties.

As a benzene derivative, the compound features a benzene ring substituted with a methoxy (B1213986) group and an imidamide group. Benzene and its derivatives are foundational to the pharmaceutical industry, with a vast number of drugs containing this aromatic ring system. The specific positioning of the methoxy group at the ortho-position relative to the carboximidamide group can influence the molecule's reactivity and its interactions with biological targets.

Significance as a Synthetic Intermediate and Building Block in Organic Chemistry

The primary significance of this compound lies in its role as a versatile building block for constructing more complex molecules, particularly heterocyclic compounds. Its reactive amidine functional group makes it a valuable precursor in various cyclization and condensation reactions.

A notable application of this compound is in the synthesis of macrocyclic inhibitors of the Myeloid Cell Leukemia-1 (MCL-1) protein. google.comgoogle.com MCL-1 is a key anti-apoptotic protein that is often overexpressed in various cancers, making it an attractive target for cancer therapy. google.comgoogle.com In the synthesis of these potential anti-cancer agents, this compound serves as a key starting material. google.comgoogle.comnih.govresearchgate.net

The synthesis of these complex macrocycles involves multi-step processes where the structural integrity and reactivity of the 2-methoxybenzimidamide core are crucial. The general approach often involves the reaction of the amidine group to form a larger heterocyclic system.

Overview of Research Trajectories in Pharmaceutical and Chemical Material Sciences

Current research involving this compound is predominantly focused on the pharmaceutical and medicinal chemistry sectors. The exploration of its use in the development of novel therapeutics is a significant trend.

In the realm of pharmaceutical sciences, research is actively pursuing the development of inhibitors for challenging disease targets. For instance, beyond MCL-1 inhibitors, derivatives of this compound are being investigated in the creation of PU.1 inhibitors. researchgate.net The transcription factor PU.1 is implicated in the development of leukemia and fibrosis, and inhibiting its activity presents a potential therapeutic strategy for these conditions. researchgate.net A patent describes the use of a related diamino-methoxybenzimidamide hydrochloride in the synthesis of compounds designed to block the interaction of PU.1 with DNA, thereby aiming to kill leukemia cells and reduce organ fibrosis. researchgate.net

While its application in medicinal chemistry is a prominent area of research, the use of this compound in the field of chemical material sciences is not as extensively documented in current literature. The focus remains heavily on leveraging its chemical properties for the synthesis of biologically active molecules. The trajectory of research for this compound is therefore strongly pointed towards the discovery and development of new drugs for a range of diseases, including various forms of cancer and fibrotic disorders.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-methoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-11-7-5-3-2-4-6(7)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPHFBKQVOALNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482607 | |

| Record name | 2-Methoxy-benzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57075-83-9, 51818-19-0 | |

| Record name | Benzenecarboximidamide, 2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57075-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-benzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxybenzimidamide Hydrochloride and Its Analogues

Established Synthetic Pathways to 2-Methoxybenzimidamide Hydrochloride

Traditional methods for the synthesis of amidines have been well-established for over a century and remain reliable routes to these valuable compounds.

A primary and classical route to synthesizing this compound is through the Pinner reaction, which starts from the corresponding nitrile, 2-Methoxybenzonitrile. wikipedia.orgnumberanalytics.com This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl) gas. nrochemistry.comorganic-chemistry.org The process first yields an imino ester hydrochloride, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is generally not isolated but is subsequently treated with ammonia (B1221849) or an amine to produce the desired amidine hydrochloride. wikipedia.orgnrochemistry.com

The mechanism proceeds via the protonation of the nitrile nitrogen by the strong acid, which activates the carbon atom for nucleophilic attack by the alcohol. numberanalytics.com The resulting Pinner salt can then undergo ammonolysis, where ammonia displaces the alkoxy group to form the thermodynamically stable amidinium salt. nrochemistry.com

Table 1: Pinner Reaction for Amidine Synthesis

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

| 1 | 2-Methoxybenzonitrile, Anhydrous Alcohol (e.g., Ethanol) | Anhydrous HCl gas | Ethyl 2-methoxybenzimidate hydrochloride (Pinner Salt) | Formation of the reactive imino ester intermediate. organic-chemistry.org |

| 2 | Ethyl 2-methoxybenzimidate hydrochloride | Ammonia (NH₃) | This compound | Conversion of the Pinner salt to the final amidine product. wikipedia.org |

While highly effective, the Pinner reaction requires anhydrous conditions to prevent the hydrolysis of the Pinner salt intermediate to an ester. wikipedia.org

An alternative pathway involves the creation of an N-hydroxy-imidamide (amidoxime) intermediate. This method begins with the reaction of a benzonitrile (B105546) derivative, such as 2-methoxybenzonitrile, with hydroxylamine (B1172632) hydrochloride. google.com This reaction forms the corresponding benzamidoxime (B57231).

The subsequent step is the catalytic hydrogenation of the benzamidoxime intermediate. google.com This reduction step, often carried out using a catalyst like Raney Nickel or a rhodium-based catalyst in the presence of hydrogen gas, cleaves the N-O bond and reduces the hydroxylamino group to an amino group, yielding the final benzamidine (B55565) product. google.comchemicalbook.com A patent describes a process where benzonitrile and hydroxylamine hydrochloride react to form benzamidoxime, which is then reduced via hydrogenation to yield benzamidine. google.com

Table 2: Amidoxime (B1450833) Route to Benzamidines

| Step | Starting Material | Reagents | Intermediate | Product |

| 1 | Benzonitrile derivative | Hydroxylamine hydrochloride | Benzamidoxime | Formation of the amidoxime. google.com |

| 2 | Benzamidoxime | H₂, Catalyst (e.g., Ionic liquid-supported Rh(0)) | - | Benzamidine derivative. google.com |

This two-step process offers a versatile method for preparing various substituted benzamidines.

Advanced and Green Synthetic Approaches for Amidine Formation

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of environmentally benign reagents. This has led to the development of advanced catalytic and one-pot procedures for amidine synthesis.

Various catalytic systems have been developed to facilitate amidine synthesis with high efficiency and broad substrate scope. These methods often utilize transition metals to catalyze the addition of amines to nitriles or other precursors.

Ytterbium-catalyzed amination: Ytterbium amides can catalyze the direct addition of amines to nitriles, producing N-substituted amidinates in good to excellent yields under solvent-free conditions. organic-chemistry.org

Copper-catalyzed multicomponent reactions: Copper catalysts, such as Cu(OTf)₂, can enable the three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide to form N-sulfonylamidines. organic-chemistry.org

Silver-catalyzed four-component reactions: A silver-catalyzed, one-pot, four-component reaction of terminal alkynes, TMSN₃, sodium sulfinate, and a sulfonyl azide (B81097) provides a pathway to amidines through a proposed cascade mechanism. organic-chemistry.orgorganic-chemistry.org

Peptide-catalyzed reactions: Simple tetrapeptides have been shown to catalyze the enantioselective bromination of benzamides, creating atropisomeric compounds that can be further functionalized. nih.gov

These catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.

One-pot and multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules from simple precursors in a single operation, reducing waste and saving time. nih.govresearchgate.net Several such strategies have been applied to amidine synthesis.

A metal-free, three-component strategy allows for the synthesis of sulfonyl amidines from readily available ketones, amines, and azides. nih.govresearchgate.netchemrxiv.org In this approach, an enamine is formed in situ from the ketone and amine, which then couples with an azide to generate the amidine product. nih.gov This method is highly modular and tolerates a wide range of aromatic and aliphatic substrates. researchgate.netchemrxiv.org Another mild, metal-free MCR provides N-acyl amidines from nitroalkenes, dibromo amides, and amines, demonstrating the construction of diverse amidine frameworks. organic-chemistry.org

Synthesis of Structurally Related Benzimidamide and Benzimidazole (B57391) Derivatives

Benzimidamides are valuable precursors for the synthesis of other heterocyclic compounds, most notably benzimidazoles. Benzimidazoles are a critical class of compounds in medicinal chemistry, possessing a wide array of biological activities. nih.govrsc.org

The most common and direct method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (Phillips-Ladenburg reaction). rsc.orgdoi.orgresearchgate.net This reaction can be catalyzed by various agents, including mineral acids, p-toluenesulfonic acid, or metal catalysts like zinc or bismuth nitrate, often under mild or even solvent-free conditions. nih.govdoi.orgrhhz.net

Table 3: Selected Catalysts for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes

| Catalyst | Conditions | Advantages | Reference |

| ZnFe₂O₄ (nanoparticles) | Ultrasonic irradiation | Short reaction times, high yields, reusable catalyst. | doi.org |

| Bismuth Nitrate | Ethanol, room temperature | Fast, excellent yield, inexpensive and non-toxic catalyst. | rhhz.net |

| p-Toluenesulfonic acid | Grinding, solvent-free | Short reaction time, high efficiency, simple work-up. | nih.gov |

| Cobalt nanocomposite | One-pot | Broad substrate scope, high yields, recyclable catalyst. | nih.gov |

Furthermore, intramolecular N-arylation of amidines, mediated by a simple base like potassium hydroxide (B78521) in DMSO, provides a direct route to substituted benzimidazoles. organic-chemistry.org This highlights the synthetic utility of the amidine functional group as a key intermediate in building more complex heterocyclic systems.

General Benzimidazole Nucleus Synthesis Methods

The construction of the benzimidazole nucleus is a well-established field in heterocyclic chemistry, with several classical and modern methods available. The most common precursor for the benzimidazole ring is o-phenylenediamine or its substituted derivatives. rasayanjournal.co.in

One of the most fundamental approaches involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as nitriles, imidates, or orthoesters. ijpcbs.com This reaction, known as the Phillips-Ladenburg synthesis, often requires harsh conditions like high temperatures or the use of strong acids. ijpcbs.com To circumvent these issues, microwave-assisted synthesis has been employed, which significantly reduces reaction times and can improve yields by up to 50%. organic-chemistry.org

Another widely used strategy is the two-step process involving the initial condensation of o-phenylenediamines with aldehydes to form Schiff bases, followed by an oxidative cyclodehydrogenation. ijpcbs.com Various oxidants and catalytic systems can facilitate this cyclization, including hypervalent iodine, hydrogen peroxide with hydrochloric acid, and various metal triflates. organic-chemistry.org

Modern, more environmentally benign methods have also been developed. For instance, D-glucose has been utilized as a renewable C1 synthon for the oxidative cyclization of o-phenylenediamines in water, offering excellent yields and short reaction times. organic-chemistry.org Metal-catalyzed reactions, using catalysts like cobalt or iron, can achieve the redox condensation of 2-nitroanilines with benzylamines without the need for external oxidizing or reducing agents. organic-chemistry.org Additionally, a one-pot procedure using formic acid and iron powder can convert 2-nitroamines directly into benzimidazoles by reducing the nitro group and effecting cyclization simultaneously. organic-chemistry.org

The table below summarizes some common methods for benzimidazole synthesis.

| Precursors | Reagents/Conditions | Method Type | Reference |

| o-Phenylenediamine, Carboxylic Acid | High Temperature, Strong Acid (e.g., PPA) | Phillips-Ladenburg Condensation | ijpcbs.com |

| o-Phenylenediamine, Aldehyde | H₂O₂/HCl, Acetonitrile, Room Temperature | Oxidative Cyclization | organic-chemistry.org |

| o-Phenylenediamine, Aldehyde | Ceric Ammonium (B1175870) Nitrate (CAN), Polyethylene Glycol | Catalytic Condensation | nih.gov |

| o-Phenylenediamine, N-substituted formamides | Zinc catalyst, Poly(methylhydrosiloxane) | Catalytic Cyclization | organic-chemistry.org |

| 2-Nitroaniline, Benzylamine | Cobalt or Iron catalyst | Redox Condensation | organic-chemistry.org |

| o-Phenylenediamine, D-Glucose | Water, Oxidative Conditions | "Green" Chemistry | organic-chemistry.org |

Synthesis of Methoxybenzimidazole Derivatives for Biological Evaluation

Methoxy-substituted benzimidazoles are of significant interest for their potential therapeutic applications, particularly as anti-tumor agents. nih.gov Their synthesis often involves multi-step routes starting from commercially available materials, tailored to introduce the methoxy (B1213986) group at specific positions on the benzimidazole scaffold or associated phenyl rings.

One synthetic approach focuses on creating a series of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives. nih.gov In this method, a key intermediate is prepared from resorcinol, 2-chloroacetonitrile, and 3,4,5-trimethoxybenzaldehyde. This intermediate is then linked to various substituted benzimidazoles (such as 2-chloro-1H-benzo[d]imidazole) via different chain length alkanes to produce the final compounds for biological screening. nih.gov Research found that compounds with a chlorine atom on the benzimidazole ring showed higher anti-tumor activity. nih.gov Specifically, compound 15 (from the study) demonstrated the most potent inhibitory activity against several cancer cell lines. nih.gov

Another study details the synthesis of N-substituted benzimidazole carboxamides bearing methoxy and hydroxy groups. nih.gov The synthesis involves coupling N-substituted 2-aminobenzimidazoles with benzyl-protected benzoic acids using EDC.HCl and HOBt as activating agents. The methoxy groups can be selectively removed using boron tribromide to yield the corresponding hydroxy derivatives, allowing for a systematic evaluation of how these functional groups impact biological activity. nih.gov It was found that N-methyl-substituted derivatives with both hydroxyl and methoxy groups, along with a cyano group on the benzimidazole core, showed selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

The synthesis of potential PET imaging ligands for the mGluR2 receptor also involves methoxy-substituted benzimidazoles. nih.gov In one example, a key intermediate (24 in the study) was synthesized via a Mitsunobu reaction followed by the removal of a Boc-protecting group. nih.gov This intermediate was then coupled with a substituted imidazo[4,5-b]pyridine derivative through reductive amination to yield the final products. nih.gov For radiolabeling, an O-[¹¹C]methylation of a phenol (B47542) precursor with [¹¹C]methyl iodide is performed. nih.gov

The following table highlights selected methoxybenzimidazole derivatives and their reported biological activities.

| Compound | Key Structural Features | Synthesis Highlight | Biological Finding | Reference |

| Compound 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | Alkylation of a flavonoid with a substituted benzimidazole | Potent in vitro antiproliferative activity (IC₅₀ = 20.47 µM on MGC-803 cells) | nih.gov |

| Compound 10/11 | N-methyl-benzimidazole carboxamide with cyano group and phenyl ring with hydroxy/methoxy groups | Coupling of 2-aminobenzimidazole (B67599) with benzoic acid, followed by deprotection | Strong antiproliferative activity (IC₅₀ = 1.2–5.3 µM) | nih.gov |

| Compound 13 | 2-((1-((5-Methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-5-(trifluoromethyl)phenol | Reductive amination to couple piperidine (B6355638) and imidazopyridine cores | Potent mGluR2 binding affinity (IC₅₀ = 7.6 nM) | nih.gov |

| Compound 21 | 2-methoxybenzamide (B150088) derivative with an imidazole (B134444) group | Amidation of a carboxylic acid with 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline | Potent Hedgehog (Hh) signaling pathway inhibitor | nih.gov |

Preparation of Substituted N'-Hydroxybenzimidamides and Their Transformations

N'-Hydroxybenzimidamides, also known as N-arylamidoximes, are valuable intermediates in heterocyclic synthesis, particularly for accessing the benzimidazole scaffold through cyclization reactions. A facile, one-pot synthesis of benzimidazoles has been developed that proceeds via an acylation-cyclization pathway of N-arylamidoximes. acs.org

The general procedure involves treating the starting N-arylamidoxime with an acylating agent, such as acetyl chloride, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like chlorobenzene. acs.org The reaction is initiated at a low temperature (e.g., 5 °C) and then heated to a higher temperature (e.g., 132 °C) to drive the cyclization. This process leads to the formation of 2-substituted benzimidazoles in acceptable to high yields (up to 96%). acs.org

This methodology offers a significant advantage for synthesizing complex structures like bis-benzimidazoles, which are key intermediates for pharmaceuticals such as telmisartan. It avoids harsh conditions like nitration with nitric/sulfuric acid and cyclization in polyphosphoric acid that are common in other routes. acs.org

The transformation can be summarized by the following reaction scheme:

General Reaction Scheme for Benzimidazole Synthesis from N-Arylamidoximes

N-Arylamidoxime is acylated and then undergoes intramolecular cyclization and dehydration to yield the benzimidazole product. acs.org

This method demonstrates the utility of N'-hydroxyimidamide structures as direct precursors to the benzimidazole core, providing a versatile route that accommodates a variety of substituents. For example, the synthesis of 2-methoxy-1H-benzo[d]imidazole was achieved from N-(2-aminophenyl)methoxyimidamide using this protocol. acs.org

Synthesis of Other Substituted Methoxybenzimidamide Hydrochlorides

The synthesis of specific substituted benzimidamide hydrochlorides often involves a multi-step process starting from functionalized precursors. A relevant example is the preparation of an amidine hydrochloride, which serves as a structural analogue and potential intermediate. nih.gov

In a reported synthesis, an amidine hydrochloride (7 in the study) was prepared from 2-chloro-5-nitrobenzonitrile. nih.gov The reaction involves treating the nitrile with ammonium chloride in the presence of a sodium alkoxide. This process, known as the Pinner reaction, converts the nitrile group into an imidate, which is then readily converted to the corresponding amidine upon reaction with ammonia (generated from ammonium chloride). The hydrochloride salt is typically isolated directly from the reaction mixture. This specific synthesis yielded the amidine hydrochloride in a 45% yield. nih.gov

The resulting amidine hydrochloride can then be used in subsequent cyclization reactions. For instance, it can be reacted with a compound like 2-bromoacetophenone (B140003) to form an imidazole intermediate, which can be further functionalized. nih.gov

The general steps for the synthesis of a substituted amidine hydrochloride via the Pinner reaction approach are:

Activation of Nitrile: The starting benzonitrile derivative is reacted with an alcohol in the presence of a strong acid (or, as in the example, an alkoxide is used with an ammonium salt) to form an imidate ester hydrochloride.

Ammonolysis: The imidate is then treated with ammonia to displace the alkoxy group, forming the amidinium hydrochloride salt.

This method provides a direct route to amidine hydrochlorides, which are stable, crystalline solids that are often easier to handle and purify than their free base counterparts. The hydrochloride salt form also enhances the solubility of the compound in aqueous media.

Reaction Mechanisms and Chemical Transformations Involving 2 Methoxybenzimidamide Hydrochloride

Mechanistic Investigations of Amidine Reactivity

The amidine functional group is known for its distinct reactivity, which has been the subject of extensive mechanistic studies. researchgate.netnih.govnih.gov These investigations, often employing a combination of kinetic analysis, isotope labeling, and computational modeling, have provided a detailed understanding of the reaction pathways available to compounds like 2-Methoxybenzimidamide. researchgate.netnih.gov

The dual nature of the amidine group allows it to act as both a nucleophile and an electrophile. The π-excessive nitrogen atom (N1) and the π-deficient nitrogen atom (N3) in the related benzimidazole (B57391) system contribute to this duality, making certain positions prone to nucleophilic attack while others are susceptible to electrophilic substitution. chemicalbook.com

In the context of 2-Methoxybenzimidamide, the amidine moiety's lone pair of electrons on the sp²-hybridized nitrogen atom allows it to function as a potent nucleophile. acs.org This nucleophilicity is central to many of its reactions, particularly in the formation of heterocyclic rings where it attacks an electrophilic center. researchgate.netnih.gov For instance, in reactions with electron-deficient systems like 1,2,3-triazines, the amidine's electron-rich nitrogen initiates the reaction via nucleophilic attack. nih.govacs.org The presence of electron-donating groups on the benzamidine (B55565) ring enhances this nucleophilicity and increases reaction rates. nih.gov

Conversely, the carbon atom of the amidine group can be rendered electrophilic, especially after protonation or when bonded to a good leaving group, making it susceptible to attack by nucleophiles. youtube.comsemanticscholar.org While direct electrophilic substitution on the nitrogen of benzimidazoles to form salts is common, the reactivity of the amidine carbon is crucial for many synthetic transformations. chemicalbook.com

Computational studies and experimental observations indicate that the transition state of the rate-determining step often involves a significant charge build-up. nih.govacs.org In the nucleophilic attack of a benzamidine on an azine, a partial positive charge accumulates on the amidine in the transition state. nih.gov The stability of this charged transition state is influenced by both the substituents on the amidine and the solvent polarity. researchgate.netpsu.edu No reaction intermediates are typically observed through NMR monitoring in these rapid reactions, suggesting that the initial step is the slowest and that subsequent steps are energetically favorable. nih.gov

| Reaction Type | Key Intermediate/Transition State Feature | Influencing Factors | Supporting Evidence |

| Amidine + Azine | Nucleophilic attack transition state with partial positive charge on amidine nih.gov | Substituents on amidine, solvent polarity researchgate.netnih.govpsu.edu | Hammett plot analysis, kinetic isotope effect studies, computational modeling nih.govacs.org |

| Cyclization | Stepwise addition/elimination/cyclization pathway researchgate.netacs.org | Energetically favored elimination step researchgate.netacs.org | 15N-labeling studies, absence of observable intermediates nih.govacs.org |

Kinetic analysis has been instrumental in elucidating the mechanisms of amidine reactions. For many reactions involving amidines, the initial nucleophilic attack is the rate-limiting step. researchgate.netnih.govnih.govacs.org This has been confirmed through kinetic isotope effect (KIE) studies and by monitoring the effect of substituents on the reaction rate. nih.govacs.org

A Hammett plot analysis for the reaction of para-substituted benzamidines with azines shows a linear correlation, yielding negative ρ (rho) values. nih.gov This indicates that electron-donating groups on the aromatic ring of the benzamidine accelerate the reaction by stabilizing the positive charge that develops in the transition state of the nucleophilic attack. nih.gov The difference in reactivity can be substantial, with electron-rich amidines reacting up to 15 times faster than electron-deficient ones. nih.gov Such reactions typically follow second-order kinetics, being first order with respect to both the amidine and its reaction partner. psu.edu

| Kinetic Parameter | Observation | Interpretation | Reference |

| Hammett ρ (rho) value | -1.26 to -1.53 | Buildup of positive charge on the amidine in the transition state; reaction accelerated by electron-donating groups. | nih.gov |

| Reaction Order | Second-order overall (first order in each reactant) | The rate-determining step involves the collision of one amidine molecule and one substrate molecule. | psu.edu |

| Rate-Determining Step | Initial nucleophilic attack | Subsequent steps (elimination, cyclization) are rapid and do not influence the overall rate. | researchgate.netnih.govacs.org |

Cyclization and Heterocycle Formation Reactions

2-Methoxybenzimidamide hydrochloride is a valuable synthon for constructing various heterocyclic scaffolds, which are prevalent in biologically active molecules. ijdrt.comnih.gov Its ability to provide a nitrogen-carbon-nitrogen backbone makes it particularly useful in the synthesis of nitrogen-containing heterocycles.

The amidine functionality is a key precursor for the synthesis of pyrimidine (B1678525) and pyrimidinone rings. nih.gov One established route involves the reaction of amidines with 1,2,3-triazines to form pyrimidines. researchgate.netnih.govacs.org This transformation is efficient and selective. acs.org While the direct synthesis of pyrimidinone scaffolds from 2-Methoxybenzimidamide is a specific application, the general reactivity pattern suggests its feasibility in reactions with appropriate β-keto esters or related three-carbon synthons.

A related and widely used strategy is the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. Methodologies have been developed that allow for the construction of this scaffold, which is of significant interest in medicinal chemistry. nih.gov For example, the condensation of a preformed pyrimidine ring bearing appropriate functional groups with other reagents is a common approach. nih.gov Another strategy involves the Michael addition of a pyrimidinone to an acrylate (B77674) derivative, followed by further transformations. nih.gov Given the established use of amidines in forming the core pyrimidine structure, 2-Methoxybenzimidamide represents a logical starting point for building such fused systems.

The 1,2,4-oxadiazole (B8745197) ring is another important heterocycle in drug discovery, and its synthesis can be achieved using amidine-derived precursors. nih.govnih.gov The most common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes followed by cyclodehydration. researchgate.net Amidoximes can be readily prepared from the corresponding nitriles, which in turn can be related to amidines.

A more direct pathway involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govorganic-chemistry.org Although this method can be limited by the reactivity of the nitrile and potential dimerization of the nitrile oxide, it offers a route to the oxadiazole core. nih.gov Given that 2-Methoxybenzimidamide contains the core structure necessary for these transformations, it serves as a potential precursor. For example, it can be converted to the corresponding amidoxime (B1450833) or used in reactions that generate a nitrile oxide intermediate in situ for subsequent cycloaddition. researchgate.netorganic-chemistry.org Various synthetic protocols, including microwave-assisted and one-pot procedures, have been developed to improve the efficiency of 1,2,4-oxadiazole synthesis from suitable starting materials. nih.govorganic-chemistry.org

Functional Group Interconversions and Derivatization Strategies

The chemical utility of this compound is most prominently demonstrated in its application as a precursor for the synthesis of substituted heterocyclic systems. The imidamide functional group, in particular, offers a versatile platform for constructing new rings through cyclocondensation reactions.

A significant application of this compound is in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. These compounds are of interest in medicinal chemistry, particularly as inhibitors of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. In a typical synthetic route, this compound is reacted with a suitable partner to form the core pyrimidine structure. googleapis.comgoogle.comgoogleapis.comgoogle.com

The derivatization potential of this compound is further highlighted in the synthesis of PU.1 inhibitors, where a diaminobenzimidamide derivative is prepared from a related precursor, showcasing the adaptability of the benzimidamide core for further functionalization. google.com While direct and varied functional group interconversions of the methoxy (B1213986) group on this compound are not extensively documented in readily available literature, its presence influences the reactivity of the molecule and is a key feature of the final products.

The primary derivatization strategy for this compound revolves around the reactivity of the imidamide group. This group can react with various electrophilic species, leading to the formation of new heterocyclic rings. The reaction conditions for these transformations are crucial and are tailored to the specific substrate and desired product.

Below is a data table summarizing a key transformation involving this compound.

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Thienopyrimidine derivative | Cyclocondensation | googleapis.comgoogle.comgoogleapis.comgoogle.com |

This table illustrates a principal derivatization pathway for this compound, underscoring its role as a key intermediate in the construction of complex, biologically relevant molecules. The development of further derivatization strategies and a deeper understanding of the interconversion of its functional groups remain active areas of chemical research.

Design and Development of Novel Derivatives and Analogues of 2 Methoxybenzimidamide Hydrochloride

Structure-Activity Relationship (SAR) Studies for Biological Modulators

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For derivatives of the benzimidazole (B57391) scaffold, which is the core of 2-methoxybenzimidamide, SAR analyses indicate that substitutions at various positions on the benzimidazole nucleus significantly impact their therapeutic effects. nih.govnih.gov

Research into related benzamide (B126) and benzimidazole derivatives has provided key insights that can be extrapolated to the 2-methoxybenzimidamide scaffold. For instance, in a series of 2-methoxybenzamide (B150088) derivatives developed as Hedgehog (Hh) signaling pathway inhibitors, the 2-methoxybenzamide scaffold itself was identified as an advantageous connector between two other molecular fragments (an imidazole (B134444) group and an aryl amide). nih.govsemanticscholar.org This suggests the methoxy (B1213986) group's position is crucial. Docking studies of these analogues showed that the methoxy group could form additional hydrogen bonds with key amino acid residues like Tyr394 and Arg400 in the binding pocket of the Smoothened (Smo) receptor, enhancing inhibitory activity. semanticscholar.org

SAR studies on other benzimidazole series have revealed several general principles:

N1-Position: Substitutions at the N1 position of the benzimidazole ring can greatly influence activity. For example, the introduction of a benzyl (B1604629) group at this position has been shown to enhance anti-inflammatory action in some series. mdpi.com

C2-Position: The substituent at the C2 position is critical. The core 2-methoxybenzimidamide features a methoxy-substituted phenyl ring here. In other series, modifying the C2 substituent from a cyclohexyl to a pent-3-yl group resulted in comparable activity, indicating that the size and shape of this group are important for target binding. nih.gov

C5 and C6-Positions: Modifications on the benzene (B151609) ring portion of the benzimidazole core are also vital. The introduction of a nitrile group at the C6 position led to excellent inhibition of Janus kinase 3 (JAK3) in one study. nih.gov In another, compounds with substituted benzamides at the C5 position showed better activity than those with aliphatic amides. nih.gov

These findings highlight that the potency and selectivity of 2-methoxybenzimidamide derivatives can be systematically modulated by making specific structural changes to the parent molecule.

Table 1: SAR Insights for Benzimidazole & Benzamide Derivatives

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference Target/Activity | Citation |

|---|---|---|---|---|

| C2 (Methoxy-phenyl ring) | Methoxy group | Advantageous for activity; forms H-bonds | Hedgehog Pathway Inhibition (Smo receptor) | nih.govsemanticscholar.org |

| N1 (Benzimidazole) | Benzyl group | Enhanced activity | Anti-inflammatory | mdpi.com |

| C2 (Benzimidazole) | Cyclopentyl or Pent-3-yl group | Maintained or showed good inhibitory activity | Antitubercular (Mtb-FtsZ) | nih.gov |

| C5 (Benzimidazole) | Substituted benzamides | Better activity than aliphatic amides | Antitubercular (Mtb-FtsZ) | nih.gov |

| C6 (Benzimidazole) | Nitrile group | Excellent inhibition | JAK3 Inhibition | nih.gov |

Rational Design Strategies for Therapeutic Potentials

Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach is central to creating novel derivatives of 2-methoxybenzimidamide with improved potency and selectivity.

Scaffold Modification and Bioisosteric Replacements

Scaffold modification is a key strategy in drug design that involves altering the core framework of a molecule to improve its properties or to create novel chemical entities. researchgate.net This can be achieved through techniques like scaffold hopping, where the central scaffold is replaced with a different chemical motif that preserves the geometric arrangement of essential binding groups. nih.govresearchgate.net

Bioisosteric replacement is a specific type of modification where one functional group or atom is exchanged for another with similar physical or chemical properties, leading to a new molecule that retains the desired biological activity. nih.gov This is a powerful tool for optimizing drug-like properties. nih.gov For 2-methoxybenzimidamide, this could involve:

Replacing the benzimidazole core: The benzimidazole ring could be swapped for other bicyclic heteroaromatics like imidazo[1,2-a]pyridine (B132010) or indazole, which may offer different binding interactions or improved pharmacokinetic profiles.

Modifying the 2-methoxyphenyl group: The methoxy group (-OCH₃) could be replaced with bioisosteres such as an ethyl group (-CH₂CH₃), a hydroxyl group (-OH), or a trifluoromethyl group (-CF₃) to fine-tune electronic properties and binding.

Altering the imidamide group: The amidine functionality (-C(=NH)NH₂) is basic and protonated at physiological pH, which can affect membrane permeability. nih.gov It could be replaced with other groups like guanidine (B92328) or different non-classical bioisosteres to modulate basicity and bioavailability while maintaining key interactions with the target protein. nih.gov

Ligand-Based and Structure-Based Design Approaches

The design of novel 2-methoxybenzimidamide analogues can be guided by two primary computational strategies: ligand-based and structure-based design. nih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing the common structural features and properties of a set of active compounds, a pharmacophore model can be developed to guide the design of new, more potent molecules.

Structure-based drug design (SBDD) is used when the 3D structure of the target protein is known, often through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov This approach allows for the direct design of inhibitors that can fit into the target's binding site with high affinity and selectivity. For example, molecular docking studies on 2-methoxybenzamide derivatives identified key hydrogen bonds between the ligand and the Smo receptor, providing a structural basis for their activity. semanticscholar.org This information allows for the rational design of new derivatives with modified groups positioned to optimize these interactions, potentially leading to compounds with nanomolar potency. semanticscholar.orgnih.gov

Library Synthesis and Combinatorial Chemistry for Derivative Exploration

To explore the SAR of 2-methoxybenzimidamide hydrochloride efficiently, large numbers of derivatives can be synthesized and screened. Combinatorial chemistry offers a powerful set of methods to rapidly generate a large, diverse collection of compounds, known as a chemical library. nih.govwikipedia.org

The core principle involves systematically and repetitively linking various "building blocks" in all possible combinations. nih.gov A common strategy is the split-and-pool synthesis, which can generate thousands to millions of unique compounds in a relatively short time. wikipedia.org For instance, a library of 2-methoxybenzamide derivatives was successfully created by reacting a key amino-imidazole intermediate with a variety of carboxylic acids, demonstrating a practical application of this approach. nih.gov This parallel synthesis method allows for the exploration of a wide range of substituents around the core scaffold. nih.govarabjchem.org

Once synthesized, these libraries are subjected to high-throughput screening to identify compounds with promising biological activity. wikipedia.org The data from these screens feeds back into the SAR and rational design process, creating an iterative cycle of design, synthesis, and testing to optimize lead compounds. nih.gov

Computational and Theoretical Studies on 2 Methoxybenzimidamide Hydrochloride and Its Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor, to form a stable complex. researchgate.net This analysis is crucial for understanding the basis of a ligand's biological activity.

Molecular docking studies are instrumental in predicting how 2-methoxybenzimidamide derivatives fit into the active sites of biological receptors and in estimating the strength of this interaction, often expressed as a binding affinity or docking score. researchgate.netnih.gov For instance, computational docking has been successfully employed to evaluate the binding of various benzimidazole (B57391) derivatives against a range of biological targets.

Studies on substituted benzimidazoles have shown their potential to inhibit enzymes like the Mycobacterium tuberculosis KasA protein, which is involved in mycolic acid biosynthesis. nih.gov Docking analyses of these derivatives have revealed snug fits within the enzyme's active site, with binding energies indicating strong inhibitory potential. For example, certain derivatives have exhibited docking scores ranging from -5.149 to -7.541 kcal/mol against the Mtb KasA protein. nih.gov Similarly, docking studies of 2-mercaptobenzimidazole (B194830) derivatives against the estrogen receptor alpha (ERα), a key target in breast cancer, have shown favorable docking scores, suggesting a potential therapeutic application. chemrevlett.com These computational predictions are often correlated with experimental bioactivity data, such as IC50 values, to validate the models. nih.govchemrevlett.com

The interaction analysis from docking simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand, providing a detailed picture of the binding mode. researchgate.net For example, in the active site of the Mtb KasA protein, synthesized benzimidazole derivatives were found to interact with amino acids such as Glu 199, Glu 200, and Phe 239. nih.gov This information is invaluable for designing new derivatives with improved affinity and selectivity.

Table 1: Examples of Predicted Binding Affinities for Benzimidazole Derivatives Against Various Receptors

| Derivative Class | Target Receptor | Predicted Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Substituted Benzimidazoles | Mtb KasA protein (PDB ID: 6P9K) | -7.36 and -7.17 | Glu 199, Glu 200, Pro 201, Ile 202 | nih.gov |

| 5-Methoxy-2-mercaptobenzimidazole (B30804) Derivatives | Estrogen Receptor Alpha (ERα) | Good docking scores compared to standard | Not specified | chemrevlett.com |

| Benzimidazole Derivatives | Xanthine Oxidase (PDB ID: 3NVY) | Lower Rerank Score than Allopurinol | Not specified | uin-malang.ac.id |

| Benzamide (B126) Derivatives | Acetylcholinesterase (AChE) (PDB ID: 4BDT) | -9.60 | Not specified | nih.gov |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.govnih.gov MD simulations are powerful tools for studying the behavior of protein-drug complexes in a simulated physiological environment. nih.gov

For benzimidazole derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex predicted by docking. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration. A stable RMSD value over the simulation time suggests that the ligand remains tightly bound within the receptor's active site. nih.gov RMSF analysis helps to identify the flexibility of individual amino acid residues, indicating which parts of the protein are most affected by ligand binding.

Furthermore, hydrogen bond analysis throughout the MD simulation provides insights into the persistence of key interactions that anchor the ligand in the binding pocket. nih.gov For example, simulations of benzimidazole derivatives with the Mtb KasA protein demonstrated stable hydrogen bond patterns, reinforcing the experimental findings of their inhibitory potential. nih.gov Studies on other systems, like 2-aminobenzimidazole (B67599) inhibitors with the Hepatitis C Virus IRES RNA, have also utilized MD simulations to assess the stability of different binding conformations, showing that the complex is stable in certain conformations but not others. nih.gov These dynamic studies are crucial for refining the understanding of ligand-target interactions and for guiding the design of more effective and stable inhibitors. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.com These calculations provide fundamental insights into the electronic structure, stability, and chemical reactivity of compounds like 2-methoxybenzimidamide hydrochloride. researchgate.netepstem.net

By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the molecule's electronic band gap. epstem.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. epstem.net These frontier molecular orbitals (FMOs) are critical for understanding how the molecule will interact with other species, including biological receptors. researchgate.net

Another important property derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. epstem.netnih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding, with a receptor. nih.govdntb.gov.ua For instance, in imidazo[1,2-a]pyridine (B132010) derivatives, MEP analysis has shown that negative potential regions are typically located around electronegative atoms like oxygen and nitrogen, which are likely sites for hydrogen bond formation. nih.gov

Other calculated properties include dipole moments, polarizability, and Mulliken atomic charges, which further characterize the molecule's electronic nature and its potential for interaction. epstem.net These theoretical calculations, when correlated with experimental data, provide a robust framework for predicting the behavior of new chemical entities. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance in Drug Design | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; related to nucleophilicity. | epstem.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; related to electrophilicity. | epstem.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. | epstem.net |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Predicts sites for nucleophilic and electrophilic attack and non-covalent interactions. | nih.gov |

| Dipole Moment (µ) | A measure of the overall polarity of a molecule. | Influences solubility and the ability to cross biological membranes. | researchgate.net |

In Silico Prediction of Biological Activity Spectra and Potential Therapeutic Targets

In silico methods are increasingly used to predict the biological activity of novel compounds and to identify their potential therapeutic targets before they are synthesized and tested in the lab. niscpr.res.in These predictive approaches can significantly accelerate the drug discovery process by prioritizing compounds with the most promising pharmacological profiles. scispace.com

By analyzing the chemical structure of a compound like this compound, computational models can predict a spectrum of potential biological activities. This can be achieved through various methods, including ligand-based and structure-based virtual screening. For instance, docking a compound against a large panel of known protein targets can suggest potential therapeutic applications. nih.gov Studies on hydrazone derivatives have used molecular docking against a panel of seven different enzymes involved in tuberculosis, inflammation, and bacterial and fungal infections to predict multiple pharmacological activities from a single class of compounds. niscpr.res.in

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is another critical component of in silico analysis. scispace.com Web-based tools and specialized software can calculate properties like drug-likeness (e.g., adherence to Lipinski's rule of five), pharmacokinetic profiles, and potential toxicity. researchgate.net For example, in silico ADMET studies on anilinopyrimidine derivatives confirmed that the compounds possessed favorable drug-like properties, making them suitable candidates for further development. researchgate.net These predictions help to weed out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov

Table 3: Examples of In Silico Predicted Activities for Benzimidazole-Related Scaffolds

| Scaffold/Derivative Class | Predicted Biological Activity | Computational Method | Reference |

|---|---|---|---|

| Hydrazone Derivatives | Antitubercular, Anti-inflammatory, Antibacterial, Antifungal | Molecular Docking | niscpr.res.in |

| Pyridine (B92270)–thiourea Derivatives | Antibacterial (S. aureus, E. coli) | Molecular Docking, QSAR | scispace.com |

| 2-anilino-4-(benzimidazol-1-yl)pyrimidine | Antitumor | ADMET Prediction | researchgate.net |

| Substituted Benzimidazoles | Antitubercular | 3D-QSAR | nih.gov |

Cheminformatics and Machine Learning Applications in Compound Design

Cheminformatics and machine learning are revolutionizing drug design by enabling the analysis of vast chemical datasets to identify structure-activity relationships (SAR) and build predictive models. nih.govresearchgate.net These techniques are applied to optimize lead compounds, like derivatives of 2-methoxybenzimidamide, to enhance their efficacy and safety profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of cheminformatics. mdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By identifying the physicochemical properties or structural features (descriptors) that are most influential for a compound's activity, QSAR models can predict the potency of newly designed molecules. mdpi.com For instance, a 3D-QSAR model was used to predict the antitubercular activity of 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives. nih.gov

Machine learning algorithms, such as support vector machines and neural networks, are increasingly used to build more sophisticated QSAR models and to perform a variety of other tasks in drug discovery. mdpi.com These models can be trained on large datasets of compounds with known activities to predict the properties of novel structures. nih.gov Machine learning is also applied in virtual screening to rapidly filter large compound libraries and identify potential hits. researchgate.net Furthermore, these computational workflows can be used to generate novel molecular structures with desired properties, accelerating the design-make-test-analyze cycle of drug discovery. frontiersin.org The integration of machine learning with molecular docking and dynamics simulations provides a powerful, multi-faceted approach to designing the next generation of therapeutic agents. mdpi.com

Biological and Pharmacological Evaluation of 2 Methoxybenzimidamide Hydrochloride Derivatives

In Vitro Biological Activity Profiling

Benzimidazole (B57391) derivatives have shown considerable promise as antimicrobial agents against a range of pathogens, including bacteria and fungi. benthamscience.com Studies have demonstrated their efficacy against multi-drug resistant strains, a growing global health concern. nih.govnih.gov

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Several of these compounds emerged as highly potent antibacterial agents against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 0.027 µM/ml. nih.gov Similarly, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed significant inhibitory activity against E. coli and P. aeruginosa. benthamscience.com For instance, compounds featuring a 1-methyltetrazole (B91406) or benzothiazole (B30560) moiety were found to be particularly effective against E. coli (ATCC 35218) with an MIC of 50 µg/mL, outperforming the standard drug chloramphenicol. benthamscience.com

The anti-tubercular activity of this class of compounds is particularly noteworthy. The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. nih.govnih.gov Researchers have identified 2-mercaptobenzothiazole (B37678) derivatives as potent inhibitors of Mtb. nih.govrsc.org These compounds target the type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway. nih.govrsc.org In one study, specific derivatives demonstrated high bactericidal activity and a favorable safety index, confirming their potential as anti-TB drug candidates. nih.gov Another study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides also reported significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (Compounds 7, 8, 9, 11) | Gram-positive & Gram-negative bacteria | 0.027 µM/ml | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (Compounds 2a, 2c, 2e) | E. coli (ATCC 35218) | 50 µg/mL | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (All tested compounds) | P. aeruginosa (ATCC 27853) | 100 µg/mL | benthamscience.com |

| 2-mercaptobenzothiazoles (Compounds C3, C4) | Mycobacterium tuberculosis | High bactericidal response | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/ml | nih.gov |

The benzimidazole scaffold is a key pharmacophore in the development of anticancer agents, with derivatives showing activity against a wide array of cancer cell lines. ijrpr.comresearchgate.net These compounds can induce apoptosis, inhibit cell proliferation, and disrupt microtubule structures. ijrpr.comnih.gov

N-(benzimidazol-2-yl)-2-substituted benzamide (B126) derivatives have demonstrated significant antiproliferative effects against breast cancer (MCF-7) cells. acgpubs.org Structure-activity relationship analyses revealed that para-substituted phenyl rings with electron-donating groups, such as methoxy (B1213986) substituents, enhanced the cytotoxic potency. acgpubs.org Another study found that certain alkylsulfonyl benzimidazole derivatives were highly potent against MCF-7 cells, with some compounds downregulating the anti-apoptotic BCL-2 gene by as much as 256-fold. nih.gov

The cytotoxic effects are not limited to breast cancer. Benzimidazole derivatives have shown efficacy against colon cancer (HCT-116, DLD-1), lung cancer (A549), and prostate cancer (PC-3) cell lines. nih.govmdpi.comnih.gov For example, in a study of 2-arenoxybenzaldehyde N-acyl hydrazone derivatives, one compound exhibited an IC50 value of 9.38 µM against the PC-3 cell line. mdpi.com Another investigation into 1,2-disubstituted benzimidazoles found that a derivative with a 3-chlorobenzyl group was the most potent against the A549 lung cancer cell line. nih.gov It is believed that such compounds may function by intercalating with DNA, thereby inhibiting replication and transcription, which ultimately leads to apoptosis in cancer cells. nih.gov

Table 2: Cytotoxic Activity of Benzimidazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| N-(benzimidazol-2-yl)-2-substituted benzamide (Compound 9) | Breast Cancer (MCF-7) | Potent cytotoxicity | acgpubs.org |

| Benzimidazole derivative (Compound 2) | Colon Cancer (HCT-116) | 16.2 ± 3.85 µg/mL | nih.gov |

| Benzimidazole derivative (Compound 4) | Breast Cancer (MCF-7) | 8.86 ± 1.10 µg/mL | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 2) | Breast Cancer (MCF-7) | 0.0047 µM/ml | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 10) | Colon Cancer (HCT-116) | 0.0058 µM/ml | nih.gov |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (Compound 1d) | Prostate Cancer (PC-3) | 9.38 µM | mdpi.com |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (Compound 1e) | Lung Cancer (A-549) | 13.39 µM | mdpi.com |

| 1,3,4-Oxadiazole derivative (Compound 2l) | Breast Cancer (MDA-MB-231) | 22.73 µM | mdpi.com |

| 1,2-disubstituted benzimidazole (Compound 2a) | Lung Cancer (A549) | 111.70 µM | nih.gov |

Chronic and unregulated inflammation is implicated in a multitude of diseases, including cancer, diabetes, and cardiovascular disorders. nih.gov Benzimidazole derivatives have been investigated as anti-inflammatory agents, often targeting key enzymes in the inflammatory cascade like cyclooxygenases (COX) and phospholipase A2 (PLA2). nih.gov

In a study evaluating newly synthesized benzimidazoles, compounds MBPHYD and MBNHYD were found to possess significant anti-inflammatory properties in a carrageenan-induced mice paw edema model. nih.gov The effect of MBNHYD was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov Another study synthesized a series of 2-substituted benzimidazole derivatives and found several compounds with IC50 values for inflammation inhibition that were lower than ibuprofen, as determined by a Luminol-enhanced chemiluminescence assay. nih.gov

The immunomodulatory effects of related compounds have also been explored. These drugs can modify the immune system's response by either stimulating or suppressing it. nih.gov While direct studies on the immunomodulatory effects of 2-methoxybenzimidamide hydrochloride are limited, research on related methoxylated flavonoids demonstrates that the position and number of methoxy and hydroxy groups can influence their inhibitory activity on reactive oxygen species (ROS) generation by immune cells like polymorphonuclear leukocytes (PMNL). nih.gov This suggests a potential for benzimidazole derivatives to modulate immune cell functions, a key aspect of treating inflammatory conditions. nih.gov

Infections caused by parasitic helminths and protozoa affect billions of people worldwide, and drug resistance is a growing concern. nih.govnih.gov Benzimidazoles, such as albendazole, are well-established anthelmintic drugs. nih.gov Research continues to explore new derivatives to enhance efficacy and overcome resistance.

In an in vitro screening of 41 compounds against the gastrointestinal nematode Trichuris muris, two benzimidazole derivatives, BZ6 and BZ12, showed significant activity. nih.gov BZ12 was effective against the adult stage of T. muris (IC50 of 8.1 µM), while BZ6 was highly effective against adult Heligmosomoides polygyrus (IC50 of 5.3 µM). nih.gov Another study tested 18 benzimidazole derivatives against the protozoa Giardia lamblia and Entamoeba histolytica, with most compounds showing greater activity than the standard drug Metronidazole. nih.gov

Dicationic bisbenzamidines and related heterocyclic compounds are known to act as DNA-targeting antiparasitic agents. nih.gov They tend to accumulate in the mitochondrial kinetoplast of trypanosomatids, binding to the minor groove of DNA and impairing the function of DNA-dependent enzymes, which leads to cell death. nih.gov The development of new benzimidazole-based compounds remains a crucial strategy in the fight against parasitic diseases like malaria, leishmaniasis, and trypanosomiasis. nih.gov

Table 3: Anthelmintic and Antiparasitic Activity of Benzimidazole Derivatives

| Compound | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| BZ12 | Trichuris muris (adult) | IC₅₀ | 8.1 µM | nih.gov |

| BZ6 | Heligmosomoides polygyrus (adult) | IC₅₀ | 5.3 µM | nih.gov |

| BZ12 | Heligmosomoides polygyrus (adult) | Mortality | 53% | nih.gov |

| BZ6 | Trichuris muris (adult) | Mortality | 17% | nih.gov |

| A6 | Toxocara canis (larvae) | Relative Mobility | 40% at 0.18 µM (more active than albendazole) | researchgate.net |

| A7-A11 | Hymenolepis nana (adult) | Removal of Cestodes | 88-97% (better than albendazole) | researchgate.net |

| Various | Giardia lamblia, Entamoeba histolytica | Activity | More active than Metronidazole | nih.gov |

The benzimidazole core is present in several antiviral drugs, and research into new derivatives continues to yield promising candidates against a variety of viruses. core.ac.uk Studies have reported the antiviral properties of benzimidazole derivatives against human cytomegalovirus (HCMV), human immunodeficiency virus (HIV), and hepatitis B and C viruses. core.ac.uk

A study on 2-substituted-5-amidino-benzimidazoles confirmed their potential as both antiviral and antitumor agents. core.ac.uk Notably, derivatives with a pyridine (B92270) ring at the C-2 position of the benzimidazole structure showed remarkable selectivity against RNA-replicating enteroviruses. core.ac.uk Furthermore, a carboxamidino-substituted compound from this series displayed prominent activity against four different types of viruses, including adenoviruses, for which few antiviral agents exist. core.ac.uk

In the context of HIV, researchers have designed novel compounds intended to inhibit multiple key viral enzymes simultaneously. A series of 2-(diphenyl methylidene) malonic acid derivatives were designed as triple inhibitors of HIV reverse transcriptase, integrase, and protease. nih.gov One compound from this series demonstrated a 55.20% inhibition of the HIV virus at a concentration of 10 µM, with an EC50 of 8.4 µM, and importantly, showed no significant cytotoxicity at this concentration. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Understanding the mechanism of action at a molecular level is crucial for drug development. Many benzimidazole derivatives exert their pharmacological effects by inhibiting specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells.

In cancer therapy, the inhibition of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, is a key target. nih.gov Molecular docking and gene expression analysis have shown that alkylsulfonyl benzimidazole derivatives can bind strongly to Bcl-2 and significantly downregulate its expression in MCF-7 breast cancer cells. nih.gov Other derivatives have been identified as potent inhibitors of Protein Kinase CK1δ, an enzyme overexpressed in certain cancers and neurodegenerative diseases, with one derivative showing nanomolar potency (IC50 = 98.6 nM). mdpi.com

For the treatment of type 2 diabetes, Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target. nih.gov A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were developed as PTP1B inhibitors, with one compound exhibiting high inhibitory activity (IC50 = 0.07 µM) and significant selectivity over other phosphatases. nih.gov

In the field of antimicrobials, the mechanism often involves targeting unique and essential pathogen enzymes. As mentioned previously, derivatives of 2-mercaptobenzothiazole inhibit the Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), disrupting the pathogen's energy metabolism. nih.govrsc.org Other benzimidazole derivatives have been shown to be effective inhibitors of carbonic anhydrases (CAs), specifically showing selectivity for tumor-associated isoforms like CA IX and CA XII, which are involved in pH regulation and tumor progression. nih.gov

Table 4: Enzyme Inhibition by Benzimidazole and Related Derivatives

| Derivative Class | Target Enzyme | Activity (IC₅₀) | Source |

|---|---|---|---|

| Alkylsulfonyl Benzimidazole (Compound 27) | Bcl-2 (Binding Affinity) | -9.6 kcal/mol | nih.gov |

| 2-amidobenzimidazole (Compound 23) | Protein Kinase CK1δ | 98.6 nM | mdpi.com |

| 2-ethoxy-4-(methoxymethyl)benzamide (Compound 10m) | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.07 µM | nih.gov |

| 2-substituted-benzimidazole-6-sulfonamides | Carbonic Anhydrase (CA) IX & XII | Potent and selective inhibition | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 18) | Mycobacterial Enzymes (Isocitrate lyase, etc.) | Highest inhibition in series | nih.gov |

| Anthranilamide derivative (Compound 6k) | Butyrylcholinesterase (BuChE) | 0.49 ± 0.02 µM | researchgate.net |

| Anthranilamide derivative (Compound 6k) | Monoamine oxidase-B (MAO-B) | 0.06 ± 0.01 µM | researchgate.net |

Receptor Agonism and Antagonism Studies

The pharmacological investigation of this compound and its derivatives has been a subject of scientific inquiry, particularly concerning their interactions with various receptor systems. While specific data on this compound is not extensively available in public literature, the broader class of benzimidazole derivatives has been evaluated for receptor agonism and antagonism, providing a framework for understanding the potential activity of this compound.

Research into structurally related benzimidazole compounds has revealed significant activity at serotonin (B10506) (5-HT) receptors. For instance, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have been synthesized and evaluated for their affinity and functional activity at 5-HT₄ receptors. researchgate.netresearchgate.netwho.int These studies are crucial for elucidating the structure-activity relationships (SAR) that govern the pharmacological profile of this class of compounds.

The affinity of these derivatives for the 5-HT₄ receptor was determined through radioligand binding assays, typically using [³H]GR113808 as the radioligand in guinea pig striatal membranes. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity. Functional activity, whether agonist, partial agonist, or antagonist, was assessed using isolated tissue preparations, such as the rat esophageal tunica muscularis mucosae, where the compound's ability to induce a response or inhibit the response of a known agonist is measured. researchgate.netwho.int

For example, studies on N-substituted benzimidazolone derivatives have shown that the nature of the substituent at the 3-position of the benzimidazole ring and the 4-position of a linked piperazine (B1678402) moiety can dramatically influence whether the compound behaves as an antagonist, a partial agonist, or a full agonist at the 5-HT₄ receptor. researchgate.netwho.int Compounds with an isopropyl group at the 3-position of the benzimidazole ring tended to exhibit partial agonist activity, while those with ethyl or cyclopropyl (B3062369) groups showed antagonist activity. researchgate.net This highlights the subtle structural modifications that can switch the pharmacological profile of these derivatives.

The following interactive table summarizes the binding affinity and functional activity of selected 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives at the 5-HT₄ receptor, illustrating the principles of receptor agonism and antagonism within this chemical family.

| Compound | 3-Substituent (Benzimidazole) | 4-Substituent (Piperazine) | 5-HT₄ Ki (nM) | 5-HT₄ Functional Activity (pKb or i.a.) | Receptor Selectivity over 5-HT₃ and D₂ |

| 5a | Isopropyl | Methyl | ≥ 38.9 | 0.94 (i.a.) | Selective |

| 5h | Isopropyl | Butyl | Not specified | 7.94 (pKb) | Selective |

| Derivative A | Ethyl | Methyl | 6.7 - 75.4 | 6.19 - 7.73 (pKb) | Selective |

| Derivative B | Cyclopropyl | Methyl | 6.7 - 75.4 | 6.19 - 7.73 (pKb) | Selective |

| 5r | Isopropyl (N-butyl quaternized) | Methyl | 66.3 | 0.93 (i.a.) | Selective |

Data sourced from studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives. researchgate.netwho.int i.a. denotes intrinsic activity (a measure of agonism), while pKb is a measure of antagonist potency.

This data demonstrates that minor chemical modifications can lead to significant changes in pharmacological activity, from nearly full agonism (i.a. close to 1.0) to potent antagonism (high pKb values). researchgate.net Such findings are pivotal for the rational design of new therapeutic agents with specific desired effects on receptor function.

Development and Implementation of In Vitro Bioassays for Comprehensive SAR

The establishment of a comprehensive structure-activity relationship (SAR) for a series of compounds like the this compound derivatives is fundamentally reliant on the development and implementation of a robust panel of in vitro bioassays. These assays are designed to systematically evaluate how structural modifications to the chemical scaffold influence biological activity at the molecular, cellular, and tissue levels.

For receptor-active compounds, the initial step in building an SAR profile involves primary binding assays. These are typically high-throughput screens that measure the affinity of a compound for a specific receptor target. Radioligand binding assays, as mentioned in the previous section, are a classic example. In these assays, a library of derivatives is tested for its ability to displace a radiolabeled ligand from the receptor, allowing for the determination of the inhibition constant (Ki) for each compound. This provides a quantitative measure of binding affinity, which is the first component of the SAR.

Following primary binding assays, functional assays are employed to determine the efficacy of the compounds – whether they act as agonists, antagonists, partial agonists, or inverse agonists. For G-protein coupled receptors (GPCRs), such as the 5-HT receptors, these assays can measure downstream signaling events. Examples include:

cAMP Assays: For receptors that modulate adenylyl cyclase activity (like the 5-HT₄ receptor which is Gs-coupled and increases cAMP), assays measuring the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) are used. An agonist would increase cAMP levels, while an antagonist would block the agonist-induced increase.

Calcium Mobilization Assays: For receptors coupled to the Gq pathway, which activates phospholipase C and leads to an increase in intracellular calcium, fluorescent calcium indicators can be used to measure changes in calcium levels upon compound stimulation.

Reporter Gene Assays: In this approach, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the receptor's signaling pathway. The activity of the reporter gene product serves as a readout of receptor activation.

Isolated tissue-based assays provide a more integrated physiological context for evaluating compound activity. For instance, the contraction or relaxation of smooth muscle preparations, such as the rat esophageal tunica muscularis mucosae or guinea pig ileum, which express the target receptor, can be measured in an organ bath. researchgate.netwho.int The response of the tissue to different concentrations of a compound allows for the determination of its potency (EC₅₀ for agonists) and efficacy.

The data generated from these tiered in vitro bioassays are then compiled to build a comprehensive SAR. This process allows researchers to identify key structural features (pharmacophores) that are essential for binding and to understand how different functional groups at various positions on the molecule contribute to the desired pharmacological effect. This iterative process of synthesis, in vitro testing, and SAR analysis is fundamental to the optimization of lead compounds in drug discovery.

The following table outlines a typical in vitro bioassay cascade for the comprehensive SAR development of receptor-active benzimidazole derivatives.

| Assay Type | Purpose | Example Method | Measured Parameter |

| Primary Binding Assay | Determine binding affinity to the target receptor. | Radioligand binding assay with [³H]GR113808. | Ki (inhibition constant) |

| Secondary Functional Assay (Cell-based) | Determine functional activity (agonism/antagonism) and potency. | cAMP accumulation assay in cells expressing the 5-HT₄ receptor. | EC₅₀ (for agonists), IC₅₀ or pKb (for antagonists) |